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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzonitrile

Cat. No.: B1304700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-
(Difluoromethoxy)benzonitrile, a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. Due to the limited availability of public domain

experimental spectra for this specific compound, this document presents predicted data based

on established principles of spectroscopy and analysis of analogous structures. The

information herein is intended to serve as a reference for the identification and characterization

of 2-(Difluoromethoxy)benzonitrile.
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Property Value

Chemical Name 2-(Difluoromethoxy)benzonitrile

CAS Number 56935-78-5

Molecular Formula C₈H₅F₂NO

Molecular Weight 169.13 g/mol

Structure

alt text

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(Difluoromethoxy)benzonitrile. These

predictions are derived from spectroscopic principles and data from structurally related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

7.70 - 7.65 m - 1H
Ar-H (ortho to

CN)

7.60 - 7.55 m - 1H
Ar-H (para to

CN)

7.35 - 7.25 m - 2H

Ar-H (meta to CN

and ortho to

OCF₂H)

6.65 t 73.5 1H -OCHF₂
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Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

150.5 (t, J ≈ 3.0 Hz) C-OCF₂H

134.0 Ar-C

133.5 Ar-C

128.0 Ar-C

122.0 Ar-C

116.5 CN

115.0 (t, J ≈ 260.0 Hz) -OCF₂H

105.0 C-CN

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Fluorines

Assignment

-80 to -85 d 73.5 2F -OCF₂H

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2230-2220 Strong C≡N stretch

1600-1580, 1500-1400 Medium to Strong Aromatic C=C stretches

1250-1200 Strong Aryl-O stretch

1100-1000 Very Strong C-F stretches (in -OCF₂H)

760-740 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

169 High [M]⁺ (Molecular Ion)

140 Medium [M - CHO]⁺

118 Medium [M - OCF₂H]⁺

90 High [C₆H₄O]⁺

51 Medium [CHF₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented

above.

NMR Spectroscopy
A sample of 2-(Difluoromethoxy)benzonitrile (approximately 10-20 mg) would be dissolved in

deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The spectra would be recorded on a 500 MHz NMR spectrometer.
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¹H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay

of 1.0 s, and 16 transients.

¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a

spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients.

¹⁹F NMR: The spectrum would be acquired with a spectral width of 200 ppm, a relaxation

delay of 1.0 s, and 64 transients. Chemical shifts would be referenced to an external

standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat

liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded

over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A

background spectrum of the clean ATR crystal would be collected and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectral analysis would be performed on a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

dichloromethane would be injected into the GC, equipped with a 30 m x 0.25 mm capillary

column with a 0.25 µm film thickness. The oven temperature would be programmed to start at

50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. The mass spectrometer would

be operated in full scan mode over a mass range of m/z 40-400, with an ionization energy of 70

eV.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete spectral characterization

of 2-(Difluoromethoxy)benzonitrile.
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Workflow for Spectral Characterization

Sample Preparation

Spectroscopic Analysis

Data Analysis and Structure Elucidation
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NMR Spectroscopy
(1H, 13C, 19F) IR Spectroscopy Mass Spectrometry

(EI-GC/MS)

Integration of All Spectral Data

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and complete spectral characterization of 2-
(Difluoromethoxy)benzonitrile.

Relationship between Spectral Data and Molecular
Structure
The following diagram illustrates how different spectroscopic techniques probe specific features

of the 2-(Difluoromethoxy)benzonitrile molecule.
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Correlation of Spectral Data to Molecular Structure

2-(Difluoromethoxy)benzonitrile Aromatic Ring -C≡N Group -OCF₂H Group

NMR Spectroscopy

¹H: Proton environment
¹³C: Carbon skeleton

¹⁹F: Fluorine environment

IR Spectroscopy

Vibrational modes of functional groups

Mass Spectrometry

Molecular weight and fragmentation pattern

Aromatic protons & carbons Quaternary carbon Methine proton & carbon, fluorine atoms C-H and C=C stretches C≡N stretch C-F and C-O stretches Molecular ion peak Fragmentation analysis
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Caption: Correlation between different spectroscopic techniques and the structural features of

2-(Difluoromethoxy)benzonitrile.

To cite this document: BenchChem. [Spectral Analysis of 2-(Difluoromethoxy)benzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304700#spectral-data-of-2-difluoromethoxy-
benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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